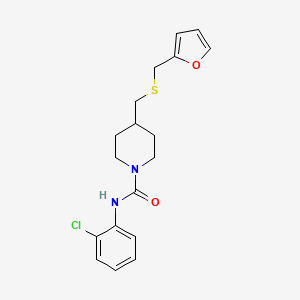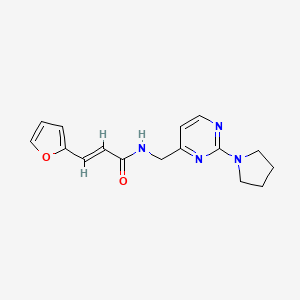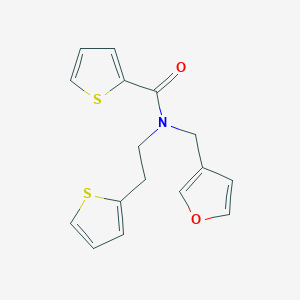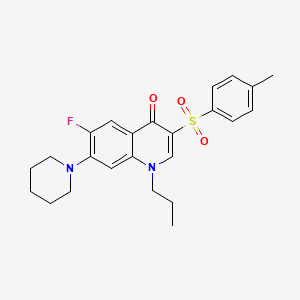
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, commonly known as CT-3, is a synthetic cannabinoid that was first synthesized in the 1990s. Cannabinoids are a class of compounds that interact with the endocannabinoid system in the human body, which is involved in regulating various physiological processes, including pain, appetite, and mood. CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Mecanismo De Acción
CT-3 interacts with the endocannabinoid system in the human body, specifically with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by CT-3 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. CT-3 has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CT-3 is its relatively low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its relatively low potency compared to other synthetic cannabinoids, which may limit its potential therapeutic applications.
Direcciones Futuras
1. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications.
2. Preclinical studies are needed to assess the safety and efficacy of CT-3 in animal models of various diseases, including pain, inflammation, and cancer.
3. Clinical studies are needed to assess the safety and efficacy of CT-3 in humans, particularly in the treatment of pain and inflammation.
4. Studies are needed to explore the potential use of CT-3 in combination with other drugs or therapies for the treatment of various diseases.
5. Further studies are needed to optimize the synthesis method of CT-3 and to develop more potent derivatives with improved therapeutic properties.
In conclusion, CT-3 is a synthetic cannabinoid that has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, and has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications, as well as to assess its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
CT-3 can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-chlorobenzaldehyde, followed by reaction with furan-2-carbaldehyde and thioacetic acid. The resulting compound is then converted to the carboxamide derivative using a suitable reagent.
Aplicaciones Científicas De Investigación
CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CT-3 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)
![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)